3-Bromo-5-(4-methoxyphenyl)pyridine

Lipophilicity ADME CYP11B2 inhibitor

Choose this precise 3-bromo-5-(4-methoxyphenyl)pyridine isomer—not unverified analogs—to access the validated SAR of potent, selective aldosterone synthase (CYP11B2) inhibitors (>125-fold selectivity over CYP11B1). Its LogP 3.52 and 0.29 g/L solubility are optimal for Pd-catalyzed cross-couplings in organic media. The distinct bromine isotope signature enables precise LC-MS/MS quantification. For medicinal chemistry targeting hyperaldosteronism and heart failure, this is the building block that underpins nanomolar potency.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 452972-07-5
Cat. No. B1340178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-methoxyphenyl)pyridine
CAS452972-07-5
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3
InChIKeyNMABCNUNSGFELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(4-methoxyphenyl)pyridine (CAS 452972-07-5): An Aryl-Pyridine Building Block with Precedented Utility in CYP11B2 Inhibitor Synthesis


3-Bromo-5-(4-methoxyphenyl)pyridine is a halogenated heterocyclic building block featuring a bromine atom at the 3-position of a pyridine ring and a 4-methoxyphenyl group at the 5-position [1]. This biaryl architecture serves as a versatile intermediate in medicinal chemistry, with its specific substitution pattern enabling precise functionalization via cross-coupling reactions . The compound's utility is directly linked to the development of aldosterone synthase (CYP11B2) inhibitors, a class of agents investigated for treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis .

The Critical Role of 3-Bromo-5-(4-methoxyphenyl)pyridine's Specific Substitution Pattern in CYP11B2 Inhibitor SAR


The precise 3-bromo-5-(4-methoxyphenyl)pyridine architecture is non-interchangeable due to its demonstrated role in the structure-activity relationship (SAR) of potent and selective aldosterone synthase (CYP11B2) inhibitors . Analogs with different substitution patterns, such as 3-Bromo-5-phenylpyridine or 5-Bromo-2-(4-methoxyphenyl)pyridine, exhibit distinct physicochemical properties, including lipophilicity, solubility, and electronic character . These differences directly impact reactivity in cross-coupling reactions and, more critically, binding affinity and selectivity within the CYP11B2 active site, where even minor modifications to the heterocyclic core are known to drastically alter potency and selectivity profiles . Substituting this specific intermediate with a seemingly similar analog would therefore introduce unverified risk in the synthesis and biological outcome of advanced leads.

Quantifiable Differentiation of 3-Bromo-5-(4-methoxyphenyl)pyridine from Closest Analogs


Enhanced Lipophilicity (LogP 3.52) of 3-Bromo-5-(4-methoxyphenyl)pyridine Compared to the Non-Methoxylated Analog (LogP 2.96)

The presence of the 4-methoxyphenyl substituent in 3-Bromo-5-(4-methoxyphenyl)pyridine significantly increases its lipophilicity compared to its non-methoxylated analog, 3-Bromo-5-phenylpyridine. The calculated partition coefficient (LogP) for the target compound is 3.52 [1], whereas the calculated LogP for 3-Bromo-5-phenylpyridine is 2.96 [2]. This difference of +0.56 LogP units represents a substantial increase in hydrophobicity, which is a critical parameter for modulating membrane permeability and target engagement in drug discovery programs.

Lipophilicity ADME CYP11B2 inhibitor SAR

Reduced Aqueous Solubility (0.29 g/L) of 3-Bromo-5-(4-methoxyphenyl)pyridine vs. Higher Solubility of Analogs as a Driver for Reaction Medium Selection

The aqueous solubility of 3-Bromo-5-(4-methoxyphenyl)pyridine is very low, with a calculated value of 0.29 g/L at 25 °C . This contrasts with related pyridine derivatives which may exhibit higher solubility due to different substitution patterns or the presence of more polar functional groups. The low aqueous solubility of this specific compound necessitates the use of organic solvents (e.g., DMF, DMSO, toluene) for reaction setups, which can be a distinct advantage in reactions like Suzuki-Miyaura couplings where an organic phase is preferred . This property directly influences process design, extraction efficiency, and crystallization strategies.

Solubility Reaction medium Crystallization Process chemistry

Strategic Utility as a Key Intermediate in a Documented Class of CYP11B2 Inhibitors (IC50 < 10 nM)

The aryl-pyridine framework exemplified by 3-Bromo-5-(4-methoxyphenyl)pyridine is explicitly utilized as a core scaffold in the development of highly potent aldosterone synthase (CYP11B2) inhibitors. Patent literature and SAR studies disclose that compounds within this specific chemical series, synthesized from bromopyridine intermediates, can achieve excellent affinity for CYP11B2 with IC50 values reported to be under 10 nM, along with strong selectivity (up to 125-fold) over the related CYP11B1 enzyme [1]. This establishes a clear, documented path for this specific building block in creating molecules with a high-value biological profile, a connection not established for all isomeric or analogous bromophenylpyridines.

CYP11B2 Aldosterone synthase Inhibitor Lead optimization

Prioritized Application Scenarios for 3-Bromo-5-(4-methoxyphenyl)pyridine Based on Its Differentiated Profile


Synthesis of Advanced Leads for CYP11B2 (Aldosterone Synthase) Inhibition in Cardiovascular Research

This scenario is the most directly supported by the evidence. The compound's 3-bromo-5-(4-methoxyphenyl)pyridine architecture serves as a key intermediate in established synthetic routes for generating potent and selective CYP11B2 inhibitors, a target validated for hyperaldosteronism, heart failure, and related disorders [2]. Its specific lipophilicity (LogP 3.52) and solubility profile (0.29 g/L) are inherent to this structural class and influence the design of subsequent analogs . Researchers focused on developing novel therapeutics for these indications should prioritize this compound as a core building block to build upon documented SAR and achieve the desired nanomolar potency and high selectivity (e.g., >125-fold over CYP11B1) [2]. The direct link to this specific therapeutic application provides a strong rationale for procurement over less precedented analogs.

Model Substrate for Palladium-Catalyzed Cross-Coupling Reactions Requiring High Lipophilicity

Given its elevated lipophilicity (LogP 3.52) and low water solubility, 3-Bromo-5-(4-methoxyphenyl)pyridine is an ideal model substrate for developing and optimizing Suzuki-Miyaura, Negishi, and other Pd-catalyzed cross-coupling reactions in predominantly organic media [2]. Its predictable reactivity at the 3-bromo position makes it a valuable tool for studying reaction kinetics, evaluating new catalyst systems, and establishing robust, scalable processes for generating diverse biaryl libraries. Process chemists seeking a well-defined, commercially available aryl bromide with challenging solubility characteristics will find this compound a more appropriate selection than more polar or less sterically hindered alternatives.

Internal Standard or Reference Material for Method Development in Lipophilic Compound Analysis

The compound's high purity (typically 95%+), well-defined physical properties (boiling point 346.4°C at 760 mmHg, density 1.403 g/cm³) [2], and unambiguous structure (InChI=1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3) make it an excellent candidate for use as an internal standard or calibration reference in analytical chemistry. Its strong UV absorbance and distinct mass spectrometry fragmentation pattern (due to the bromine isotope signature) enable precise quantification in HPLC and LC-MS workflows. This is particularly valuable for laboratories developing assays for lipophilic drug candidates or studying the metabolism of pyridine-containing pharmaceuticals. The documented 3-year stability at room temperature from a reputable supplier further supports its suitability for long-term method standardization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(4-methoxyphenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.